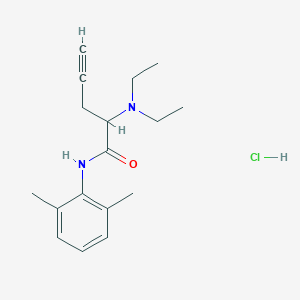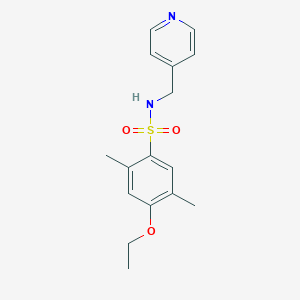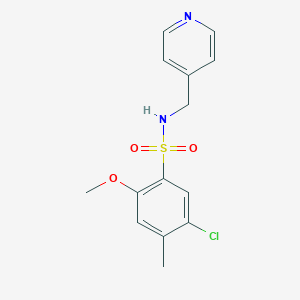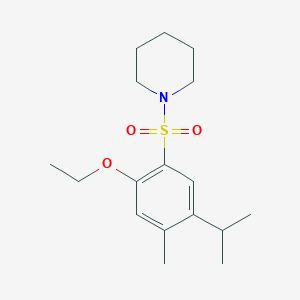
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether, also known as EIPPE, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes.
Mechanism of Action
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether inhibits the activity of PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are the physiological activators of PKC. The inhibition of PKC activity by this compound has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic animals.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting the activity of PKC, which is overexpressed in many types of cancer. This compound also improves insulin sensitivity in diabetic animals by inhibiting the activity of PKC, which is implicated in the development of insulin resistance. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of PKC, which is involved in the activation of inflammatory cells.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is its potency as a PKC inhibitor. It has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in in vitro experiments.
Future Directions
There are several future directions for the research on Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether. One of the potential applications of this compound is in the treatment of cancer. This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer. Another potential application of this compound is in the treatment of diabetes. This compound has been shown to improve insulin sensitivity in diabetic animals, making it a potential therapeutic agent for diabetes. Further research is needed to explore the potential therapeutic applications of this compound in these and other diseases.
Synthesis Methods
The synthesis of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether involves the reaction of 4-isopropyl-5-methyl-2-nitrophenol with piperidine-1-sulfonic acid, followed by the reduction of the resulting nitro compound with sodium dithionite. The final step involves the etherification of the resulting amine with ethyl iodide. The yield of this compound is approximately 50%.
Scientific Research Applications
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been extensively studied for its potential therapeutic applications. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been shown to inhibit the activity of PKC, making it a potential therapeutic agent for these diseases.
Properties
Molecular Formula |
C17H27NO3S |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-5-21-16-11-14(4)15(13(2)3)12-17(16)22(19,20)18-9-7-6-8-10-18/h11-13H,5-10H2,1-4H3 |
InChI Key |
JWVHDNAXDKPKFE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



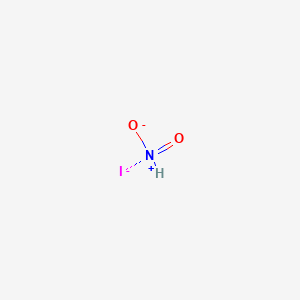


![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
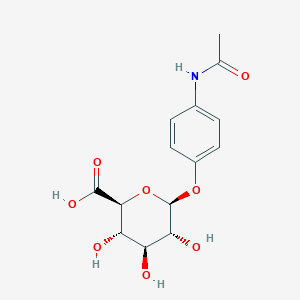
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
